molecular formula C7H6F2N4O B2397154 2-(Azidomethyl)-6-(difluoromethoxy)pyridine CAS No. 2377031-50-8

2-(Azidomethyl)-6-(difluoromethoxy)pyridine

Cat. No.: B2397154
CAS No.: 2377031-50-8
M. Wt: 200.149
InChI Key: JRINBPFGMDZSJV-UHFFFAOYSA-N
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Description

Pyridine derivatives are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of pyridine derivatives .


Synthesis Analysis

The synthesis of pyridine derivatives often involves radical reactions for the direct functionalization of pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a water-soluble ligand has been prepared by “clicking” 2-(azidomethyl)pyridine with but-3-ynyl sodium sulphate .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse. The geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential of these compounds are often fully investigated using density functional theory .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse and can involve various mechanisms. For instance, bimolecular nucleophilic substitution (SN2) is a fundamental reaction that has been widely studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. These properties, including density, detonation velocity, and detonation pressure, are often investigated using various analytical techniques .

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on the specific compound and its intended use. For instance, in the field of medicinal chemistry, pyridine derivatives can interact with various biological targets to exert their effects .

Safety and Hazards

Pyridine and its derivatives can pose various safety hazards. For instance, skin contact with pyridine can lead to irritation, swelling, and redness . Pyridine can also be absorbed into the body following inhalation, ingestion, or prolonged skin contact, which can cause drowsiness, mood changes, weakness, insomnia, and in severe cases, breathing problems, liver, and kidney damage .

Future Directions

The field of pyridine derivatives is a rapidly evolving area of research with many potential future directions. For instance, late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, is a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Properties

IUPAC Name

2-(azidomethyl)-6-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N4O/c8-7(9)14-6-3-1-2-5(12-6)4-11-13-10/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRINBPFGMDZSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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